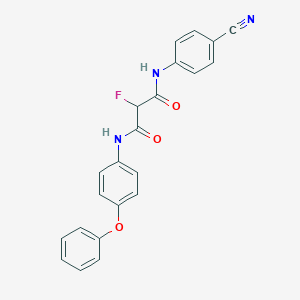
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, also known as ET-18-OCH3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acridine derivatives and has been shown to possess anticancer properties.
Applications De Recherche Scientifique
Optoelectronic Device Enhancement
Designed and synthesized thiophene dyes, similar in structure to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, have shown significant potential for enhancing nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Through a combination of the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations, these dyes exhibit nonlinearity arising from a two-photon absorption process. The modifications in the band structure, as observed through DFT calculations, highlight the promising optical limiting performance of these chromophores in photonic and optoelectronic devices (Anandan et al., 2018).
Anticancer Activity
The synthesis and evaluation of heteroarylacrylonitriles have opened new avenues in the search for potential anticancer agents. For instance, compounds synthesized by incorporating triazoles or benzimidazoles at position 2 and various substituted furan, thiophene, or phenyl rings at position 3 of acrylonitrile have been tested for their cytotoxic potency across multiple human cancer cell lines. This research underscores the flexible substitution at position 2 for various nitrogen heterocyclics, and the sensitivity of position 3 to changes, revealing that specific structural configurations can significantly enhance anticancer activity. These findings suggest the potential of these compounds in developing novel anticancer therapies (Sa̧czewski et al., 2004).
Fluorescent Probes and Photonic Materials
A novel approach has been demonstrated in designing fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showcasing a broad spectrum of fluorescent colors for potential application in photonic materials. These compounds, developed through three synthetic methods to introduce specific substituent combinations, exhibit multifunctional properties including good emission in solid phase and suspension. Their photophysical properties, such as large Stokes shifts, significant positive solvatochromism, and tunability of color and intensity, alongside their biological compatibility, make them suitable for bioimaging and photonic applications (Eltyshev et al., 2021).
Propriétés
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-7-9-17(10-8-16)20-14-25-21(24-20)18(12-22)13-23-19-6-4-5-15(2)11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSBCLSQAZYYTN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


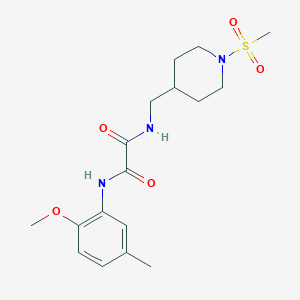
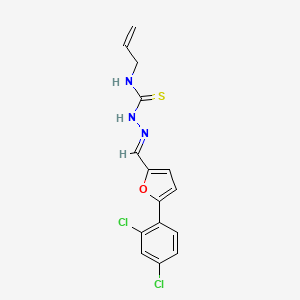
![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
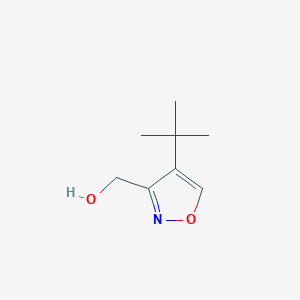




![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)
![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
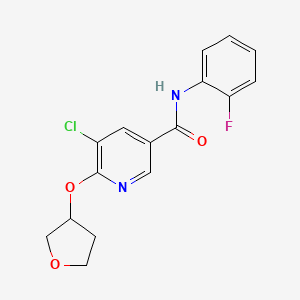
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)
